Linker Length and Molecular Weight Differentiation for Conformational Optimization
Cbz-NH-PEG8-CH2COOH contains an eight-unit PEG spacer, providing an intermediate molecular weight (561.62 g/mol) between shorter analogs like Cbz-NH-PEG4-CH2COOH (385.41 g/mol) and longer variants such as Cbz-NH-PEG10-CH2COOH (649.72 g/mol) . This PEG8 length is empirically established as part of the 'gold standard' PEG4-PEG6-PEG8 range, which offers optimal end-to-end distance to bridge E3 ligase and target protein pockets typically separated by >3 nm [1].
| Evidence Dimension | PEG Units and Molecular Weight |
|---|---|
| Target Compound Data | PEG8; 561.62 g/mol |
| Comparator Or Baseline | Cbz-NH-PEG4-CH2COOH: PEG4, 385.41 g/mol; Cbz-NH-PEG10-CH2COOH: PEG10, 649.72 g/mol |
| Quantified Difference | PEG8 has 4 more units than PEG4 and 2 fewer than PEG10; molecular weight differs by +176.21 g/mol from PEG4 and -88.10 g/mol from PEG10 |
| Conditions | Theoretical calculation based on molecular formula |
Why This Matters
This intermediate length is critical for sampling the conformational space necessary to achieve productive ternary complex formation, as linker length directly impacts degradation potency [1].
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Retrieved from https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
